5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile
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Overview
Description
5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile is a heterocyclic compound with the molecular formula C7H8N3OP It is characterized by the presence of a pyrimidine ring substituted with a dimethylphosphoryl group at the 5-position and a carbonitrile group at the 2-position
Mechanism of Action
Target of Action
The primary target of 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It binds to the active site of EGFR, thereby inhibiting its tyrosine kinase activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream signaling pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway , which are involved in cell survival, proliferation, and differentiation .
Pharmacokinetics
The compound’sdrug-likeness properties have been confirmed through in silico ADMET studies .
Result of Action
The compound has been shown to exhibit moderate antiproliferative activity against various human tumor cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it has been found to upregulate the level of caspase-3 , a key executor of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with phosphorylating agents. One common method involves the use of dimethylphosphoryl chloride as the phosphorylating agent. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carbonitrile: Lacks the dimethylphosphoryl group, resulting in different chemical properties and reactivity.
5-Methylpyrimidine-2-carbonitrile: Contains a methyl group instead of a dimethylphosphoryl group, leading to variations in biological activity.
5-Dimethylphosphorylpyrimidine: Lacks the carbonitrile group, affecting its chemical behavior and applications.
Uniqueness
5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile is unique due to the presence of both the dimethylphosphoryl and carbonitrile groups. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-dimethylphosphorylpyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N3OP/c1-12(2,11)6-4-9-7(3-8)10-5-6/h4-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSBRVPSELNXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(N=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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